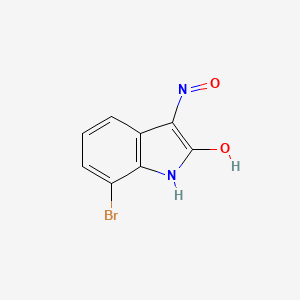

7-Bromo-3-(hydroxyimino)indolin-2-one

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction. Notably, an aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . This method utilizes a three-component coupling of N-protected isatin , aryne precursor , and 1,3-cyclohexandione under metal-free conditions. The resulting 3-hydroxyindolin-2-ones are obtained in good yields .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-(hydroxyimino)indolin-2-one consists of an indolinone core with a bromine atom at the 7-position and a hydroxyimino group at the 3-position. The arrangement of atoms and functional groups can be visualized using molecular modeling software or by referring to crystallographic data .

Chemical Reactions Analysis

- Base-Catalyzed Transformations : Treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature can yield interesting o-arylated products of 1,3-cyclohexandione .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer and Antimicrobial Activities

7-Bromo-3-(hydroxyimino)indolin-2-one and its derivatives have been studied for their potential in anticancer and antimicrobial activities. For instance, a study by Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, which includes compounds similar to 7-Bromo-3-(hydroxyimino)indolin-2-one. These derivatives exhibited in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Synthesis of Bioactive Derivatives

The compound has been used in the synthesis of various bioactive derivatives. For example, Yamada et al. (2021) described a method for synthesizing 3-bromo-2-hydroxy-1-tosylazaindolines, which are useful for creating biologically active 3-substituted 7-azaindole derivatives (Yamada et al., 2021).

Molecular Docking Studies for Drug Discovery

Isatin derivatives, closely related to 7-Bromo-3-(hydroxyimino)indolin-2-one, have been used in molecular docking studies to predict the binding modes of compounds with enzymes for drug discovery. Bargavi et al. (2021) conducted such studies, which could aid in the development of new therapeutic agents (Bargavi et al., 2021).

HDAC2 Inhibition and Cancer Treatment

Novel hydroxamic acids incorporating derivatives of 7-Bromo-3-(hydroxyimino)indolin-2-one have shown promise in inhibiting HDAC2, a target for cancer treatment. Dung et al. (2018) synthesized and evaluated a series of these compounds, finding several with potent cytotoxicity against various human cancer cell lines (Dung et al., 2018).

Synthesis of N-Aryl Oxindole Nitrones

The compound is also used in the synthesis of N-aryl oxindole nitrones, which are important intermediates in organic chemistry. Wu et al. (2017) developed a method for the selective N-arylation of 3-(hydroxyimino)indolin-2-ones to prepare these compounds, demonstrating its versatility in chemical synthesis (Wu et al., 2017).

Novel Bromophenol Derivatives for Lung Cancer Treatment

In the field of cancer research, novel bromophenol derivatives incorporating the indolin-2-one moiety, related to 7-Bromo-3-(hydroxyimino)indolin-2-one, have been developed as potential anticancer agents. Guo et al. (2018) synthesized a derivative that showed significant effects against human lung cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Guo et al., 2018).

properties

IUPAC Name |

7-bromo-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVKGJLZHYJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-(hydroxyimino)indolin-2-one | |

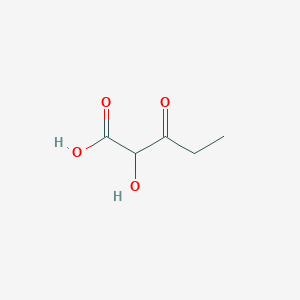

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B3214328.png)

![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3214423.png)